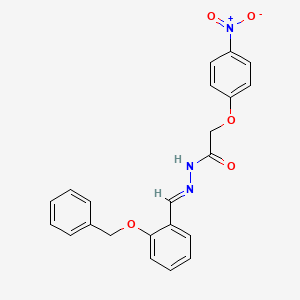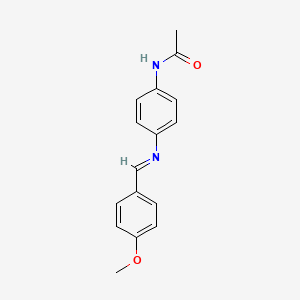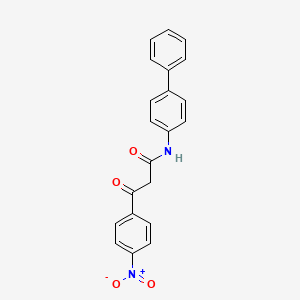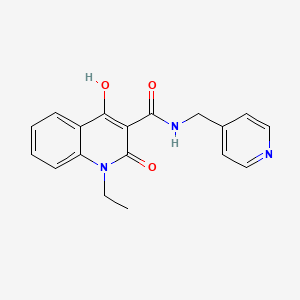
Cyclopentane, 1-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylcyclopentane is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .
Vorbereitungsmethoden
1-Ethyl-3-methylcyclopentane can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methylcyclopentanol with acetic acid in the presence of an acid catalyst . This process yields 1-Ethyl-3-methylcyclopentane as the primary product. Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
1-Ethyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylcyclopentane finds applications in various scientific research fields:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research explores its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methylcyclopentane involves its interaction with molecular targets and pathways within chemical reactions. The compound’s effects are primarily due to its ability to undergo various chemical transformations, leading to the formation of different products. These transformations are influenced by the compound’s structure and the specific conditions under which the reactions occur .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methylcyclopentane can be compared with other cyclopentane derivatives, such as:
- Cyclopentane, 1-ethyl-3-methyl-, trans-
- Cyclopentane, 1-ethyl-3-methyl-, cis-
- 1-methyl-3-(cis)-ethyl-cyclopentane
- trans-1,3-ethylmethylcyclopentane
- cis-1,3-ethylmethylcyclopentane .
These compounds share similar structural features but differ in the spatial orientation of their substituents, leading to variations in their chemical properties and reactivity. The unique arrangement of the ethyl and methyl groups in 1-Ethyl-3-methylcyclopentane contributes to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
3726-47-4 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
1-ethyl-3-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PQXAPVOKLYINEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)

![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)


